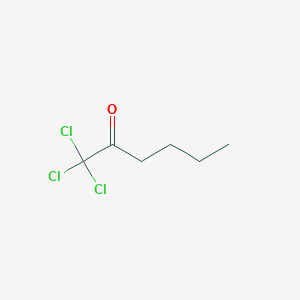

1,1,1-Trichlorohexan-2-one

説明

BenchChem offers high-quality 1,1,1-Trichlorohexan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trichlorohexan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H9Cl3O |

|---|---|

分子量 |

203.5 g/mol |

IUPAC名 |

1,1,1-trichlorohexan-2-one |

InChI |

InChI=1S/C6H9Cl3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 |

InChIキー |

IVCUJCDBSBEGQH-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)C(Cl)(Cl)Cl |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

1,1,1-Trichlorohexan-2-one has the molecular formula CHClO and is characterized by its three chlorine atoms attached to a hexane backbone with a ketone functional group. This structure contributes to its chemical reactivity and solubility properties.

Solvent in Organic Synthesis

1,1,1-Trichlorohexan-2-one is utilized as a solvent in various organic reactions due to its ability to dissolve a wide range of organic compounds. Its high polarity and low volatility make it suitable for reactions requiring stable solvent conditions.

Intermediate in Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other chlorinated compounds. It can be used to produce agrochemicals, pharmaceuticals, and other industrial chemicals through chlorination and other chemical transformations.

Analytical Chemistry

In analytical chemistry, 1,1,1-trichlorohexan-2-one is employed as a reagent for the extraction of various analytes from complex mixtures. Its properties facilitate the separation and identification of target compounds in environmental samples.

Case Study 1: Use as a Solvent

A study demonstrated that 1,1,1-trichlorohexan-2-one effectively dissolves polar and non-polar compounds alike, making it ideal for reactions involving diverse substrates. The study highlighted its advantages over traditional solvents like dichloromethane due to lower toxicity profiles.

Case Study 2: Synthesis of Chlorinated Compounds

Research has shown that using 1,1,1-trichlorohexan-2-one as a starting material allows for efficient synthesis pathways for various chlorinated derivatives. One such study reported high yields in the synthesis of chlorinated ketones when employing this compound under controlled reaction conditions.

Safety and Environmental Considerations

While 1,1,1-trichlorohexan-2-one has valuable applications, it is crucial to consider its safety profile. Exposure limits have been established due to potential health risks associated with chlorinated solvents. Proper handling procedures and protective measures are essential when working with this compound.

準備方法

Optimization of Reaction Conditions

Key variables influencing yield include:

-

Catalyst loading : A molar ratio of 0.3:1 (p-TsOH:substrate) maximizes carbocation stability while minimizing oligomerization.

-

Solvent choice : Benzene enhances reaction kinetics compared to polar aprotic solvents due to improved carbocation stabilization.

-

Temperature : Prolonged reflux (100–110°C) ensures complete dehydration but risks retro-aldol fragmentation at temperatures exceeding 120°C.

Table 1 : Yield dependence on dehydration time (substrate: 0.1 mol, benzene: 160 mL, p-TsOH: 0.03 mol)

| Time (h) | Temperature (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| 12 | 100 | 58 | 89% |

| 24 | 100 | 72 | 94% |

| 36 | 100 | 68 | 91% |

The decline in yield after 24 hours (Table 1) correlates with the formation of 1,1,5-trichloro-1-hexen-4-one , an isomer arising from a-chlorine shift in the allylic system.

Acetylation-Elimination Strategy

An alternative route involves converting the β-hydroxy group into a better-leaving group prior to elimination. Acetylation of 1,1,1-trichloro-2-hydroxyhexan-4-one with acetic anhydride in pyridine generates the corresponding acetate, which undergoes thermal elimination at 150–160°C. This two-step process circumvents acid-sensitive substrates and achieves a 65% isolated yield.

Stereochemical Considerations

The erythro and threo diastereomers of 1,1,1-trichloro-2-hydroxy-3-methylhexan-4-one exhibit distinct elimination kinetics. The erythro-acetate resists elimination below 140°C due to steric hindrance between the acetyl group and the trichloromethyl moiety, whereas the threo-acetate eliminates readily at 120°C. This dichotomy underscores the role of stereoelectronics in governing reaction trajectories.

Thionyl Chloride-Mediated Dehydrohalogenation

Treatment of 1,1,1-trichloro-2-hydroxyhexan-4-one with thionyl chloride (SOCl₂) at 0°C generates the 2-chloro intermediate, which eliminates HCl upon heating to yield the target ketone. This method’s advantages include:

-

Rapid reaction times (<2 hours for chlorination).

-

High atom economy (HCl and SO₂ as sole byproducts).

However, overchlorination at the α-position remains a concern, necessitating strict stoichiometric control (SOCl₂:substrate ≤1.1:1).

Crossed Aldol Condensation of Chloral with Pentan-2-one

The aldol condensation of chloral (trichloroacetaldehyde) with pentan-2-one in glacial acetic acid provides a one-pot route to 1,1,1-trichlorohexan-2-one. The reaction proceeds via enolate formation at the methyl ketone’s α-position, followed by nucleophilic attack on chloral.

Table 2 : Aldol condensation optimization (chloral: 0.2 mol, pentan-2-one: 0.2 mol, AcOH: 50 mL)

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 25 | 72 | 32 |

| H₂SO₄ (0.1 eq) | 25 | 24 | 58 |

| KHSO₄ (0.2 eq) | 100 | 6 | 41 |

Side products include 1,1,5-trichloro-1-hexen-4-one (up to 10%), formed via acid-catalyzed isomerization.

Mechanistic Insights and Byproduct Formation

All four methods risk isomerization and fragmentation under harsh conditions. For instance, prolonged heating of 1,1,1-trichlorohexan-2-one in acidic media induces a-chlorine shift to form 1,1,5-trichloro-1-hexen-4-one, a thermodynamic sink. GC-MS analysis reveals this isomer as the dominant product (>90%) after 6 hours at 100°C in H₂SO₄ .

Q & A

Q. How to ensure ethical rigor in environmental impact studies of 1,1,1-Trichlorohexan-2-one?

- Methodological Answer : Partner with regulatory bodies (e.g., EPA) to align study designs with REACH guidelines. Transparently report conflicts of interest and validate data through independent lab replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。